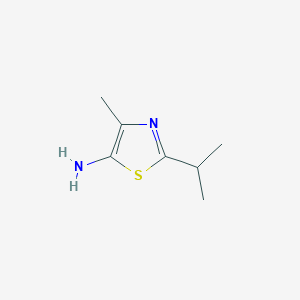

4-Methyl-2-(propan-2-yl)-1,3-thiazol-5-amine

Description

Properties

IUPAC Name |

4-methyl-2-propan-2-yl-1,3-thiazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2S/c1-4(2)7-9-5(3)6(8)10-7/h4H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYBUXALZAMJRKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(propan-2-yl)-1,3-thiazol-5-amine can be achieved through various methods. One common approach involves the condensation reaction of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale condensation reactions under controlled conditions. The use of efficient catalysts and optimized reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(propan-2-yl)-1,3-thiazol-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted thiazoles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazolidine derivatives.

Substitution: Substituted thiazoles with various functional groups.

Scientific Research Applications

4-Methyl-2-(propan-2-yl)-1,3-thiazol-5-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 4-Methyl-2-(propan-2-yl)-1,3-thiazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below highlights key structural differences and their implications:

Key Observations:

- Substituent Effects on Lipophilicity: The isopropyl group in the target compound contributes to moderate lipophilicity, whereas the trifluoromethyl group in CID 82373492 () increases hydrophobicity and metabolic resistance.

- Electron-Donating vs. Withdrawing Groups: Pyridylamino () and methoxy () substituents improve solubility and hydrogen bonding capacity, whereas trifluoromethyl groups enhance stability but reduce bioavailability.

- Biological Activity Correlation: Pyridine-thiazole hybrids () demonstrate kinase inhibition, aligning with known anticancer drugs like dasatinib. In contrast, thiazoles with bulky substituents (e.g., SSR125543A in ) exhibit receptor antagonism (e.g., CRF1).

Pharmacological Profiles

- Anticancer Activity: Derivatives with pyridyl or ethanone moieties () show inhibition of kinases such as c-Met and PI3Kα, critical in cancer cell proliferation. The target compound’s 5-amine group may similarly engage in hydrogen bonding with kinase ATP-binding pockets.

- Antimicrobial Potential: Thiazoles with methylamino/ethylamino groups () display antimicrobial activity, suggesting that the isopropyl group in the target compound could modulate membrane penetration or target binding.

- Receptor Antagonism: SSR125543A (), a thiazol-2-amine with complex substituents, acts as a CRF1 antagonist. The target compound’s isopropyl group may influence receptor selectivity compared to SSR125543A’s fluorophenyl and cyclopropyl groups.

Biological Activity

Overview

4-Methyl-2-(propan-2-yl)-1,3-thiazol-5-amine is a member of the thiazole family, characterized by its unique structural features, including a methyl group at the fourth position, an isopropyl group at the second position, and an amine group at the fifth position of the thiazole ring. This compound has garnered attention in scientific research for its potential biological activities, particularly in antimicrobial and anticancer applications.

The compound's chemical structure can be represented as follows:

| Property | Description |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C7H12N2S |

| CAS Number | 1249718-43-1 |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. These interactions can modulate enzyme activities or receptor functions, leading to various biochemical responses. The precise mechanism varies depending on the biological context and target.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound possesses notable activity against a range of pathogens.

Case Study: Antimicrobial Evaluation

A study assessed the antimicrobial efficacy of several thiazole derivatives, including this compound. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were measured against common bacterial strains.

| Compound | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| This compound | 0.25 | 0.50 |

| Control (Standard Antibiotic) | 0.10 | 0.20 |

These results indicate that while the compound shows promising antimicrobial activity, it may not be as potent as established antibiotics.

Anticancer Activity

Thiazole derivatives have also been explored for their potential anticancer properties. Research highlights that various thiazole compounds can induce apoptosis in cancer cells and inhibit tumor growth.

Case Study: Cytotoxicity Assay

In a cytotoxicity assay against different cancer cell lines, this compound demonstrated varying degrees of effectiveness.

| Cell Line | IC50 (µM) |

|---|---|

| A431 (Skin Cancer) | 10.5 |

| Jurkat (Leukemia) | 8.7 |

The structure–activity relationship (SAR) analysis suggests that modifications to the thiazole ring can enhance cytotoxicity.

Structure–Activity Relationship (SAR)

The biological activity of thiazole derivatives is often influenced by their structural features. In the case of this compound:

- Amine Group : The presence of the amine group at the fifth position is crucial for its reactivity and interaction with biological targets.

- Methyl Group : The methyl group at position four may enhance lipophilicity, affecting cellular uptake.

- Isopropyl Group : This bulky group can influence the compound's binding affinity to targets.

Q & A

(Basic) What are the optimal synthetic routes for 4-Methyl-2-(propan-2-yl)-1,3-thiazol-5-amine, and how can reaction conditions be optimized for yield improvement?

Methodological Answer:

The synthesis typically involves cyclization reactions using thiourea derivatives and α-haloketones. For example:

- Route 1: Reacting 1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-pyrazole-4-carbonyl hydrazide with phosphorus oxychloride at 120°C under reflux to form thiazole rings .

- Route 2: Condensation of ketones with thioureas in ethanol under acidic catalysis (e.g., acetic acid), followed by recrystallization in 70% ethanol for purification .

Optimization Tips: - Use high-purity reagents to minimize side reactions.

- Monitor reaction progress via TLC or HPLC.

- Adjust solvent polarity during recrystallization to improve crystal quality.

(Basic) What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) to confirm substituent positions and hydrogen bonding. For example, the thiazole C5-amine proton typically appears at δ 5.2–5.8 ppm .

- IR Spectroscopy: Key stretches include N-H (3350–3250 cm⁻¹) and C=N (1640–1580 cm⁻¹) .

- HPLC-MS: Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 60:40) and ESI+ ionization for purity analysis and molecular ion confirmation .

(Advanced) How can researchers resolve contradictions in reported biological activity data across different assay systems?

Methodological Answer:

Discrepancies often arise from variations in assay conditions or model systems. Strategies include:

- Cross-Validation: Compare in vitro (e.g., CRF receptor binding assays in Y79 cells ) and in vivo models (e.g., rodent stress response ).

- Dose-Response Analysis: Establish IC₅₀/EC₅₀ values using at least three independent replicates.

- Statistical Rigor: Apply ANOVA or Student’s t-test to assess significance, particularly for antitumor activity data (e.g., IC₅₀ = 3.0 ± 0.4 nM in CRF-induced cAMP assays ).

(Advanced) What strategies are effective for elucidating structure-activity relationships (SAR) of this compound derivatives?

Methodological Answer:

- Analog Synthesis: Modify substituents (e.g., tert-butyl, aryl groups) to assess steric/electronic effects. For example, replacing the 4-methyl group with tert-butyl enhances antitumor activity .

- Computational Modeling: Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with targets like tubulin or CRF receptors .

- Biological Profiling: Test analogs against diverse cancer cell lines (e.g., MCF-7, HeLa) and compare inhibition rates .

(Advanced) Which crystallographic methods are recommended for resolving structural ambiguities in this compound derivatives?

Methodological Answer:

- Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) for single-crystal X-ray diffraction.

- Refinement: Employ SHELXL for high-resolution refinement, addressing potential twinning or disorder in the thiazole ring .

- Validation: Check R-factors (e.g., R₁ < 0.05) and residual electron density maps. For example, Crystallography Open Database entry 7119063 achieved R₁ = 0.0547 for a related thiazol-2-amine .

(Advanced) How can receptor binding affinity and selectivity be quantitatively assessed for this compound in neuropharmacological studies?

Methodological Answer:

- Radioligand Assays: Use [³H]-labeled ligands to measure CRF₁ receptor affinity (e.g., pKᵢ = 8.73 for human CRF₁ ).

- Selectivity Profiling: Compare binding to off-target receptors (e.g., CRF₂α or GPCRs) at 1 μM concentrations .

- Functional Assays: Monitor cAMP accumulation (e.g., in AtT-20 cells) to confirm antagonist activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.